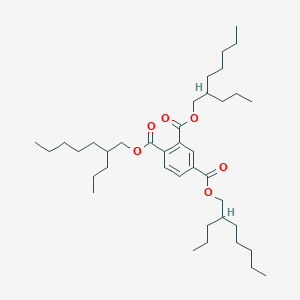
Tris(2-propylheptyl) benzene-1,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-propylheptyl) benzene-1,2,4-tricarboxylate is a chemical compound with the molecular formula C39H66O6. It is an ester derived from benzene-1,2,4-tricarboxylic acid and 2-propylheptyl alcohol. This compound is primarily used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability .
Métodos De Preparación
The synthesis of tris(2-propylheptyl) benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid (also known as trimellitic acid) with 2-propylheptyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Análisis De Reacciones Químicas
Tris(2-propylheptyl) benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield benzene-1,2,4-tricarboxylic acid and 2-propylheptyl alcohol.
Oxidation: The compound can be oxidized under strong oxidative conditions to produce carboxylic acids.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Tris(2-propylheptyl) benzene-1,2,4-tricarboxylate has several applications in scientific research and industry:
Plasticizer: It is widely used as a plasticizer in the production of flexible PVC products, such as cables, films, and sheets.
Polymer Additive: It is used as an additive in various polymer formulations to enhance flexibility and durability.
Mecanismo De Acción
As a plasticizer, tris(2-propylheptyl) benzene-1,2,4-tricarboxylate works by embedding itself between the polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in a more flexible and pliable material. The molecular targets are the polymer chains, and the pathways involved include the physical interaction between the plasticizer molecules and the polymer chains .
Comparación Con Compuestos Similares
Tris(2-propylheptyl) benzene-1,2,4-tricarboxylate is similar to other plasticizers, such as:
Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate:
Tris(isononyl) benzene-1,2,4-tricarboxylate: Known for its low volatility and high efficiency as a plasticizer.
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar applications but different chemical structure.
This compound is unique due to its specific alkyl chain structure, which provides a balance between flexibility and durability, making it suitable for a wide range of applications .
Propiedades
Número CAS |
169953-03-1 |
|---|---|
Fórmula molecular |
C39H66O6 |
Peso molecular |
630.9 g/mol |
Nombre IUPAC |
tris(2-propylheptyl) benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C39H66O6/c1-7-13-16-22-31(19-10-4)28-43-37(40)34-25-26-35(38(41)44-29-32(20-11-5)23-17-14-8-2)36(27-34)39(42)45-30-33(21-12-6)24-18-15-9-3/h25-27,31-33H,7-24,28-30H2,1-6H3 |
Clave InChI |
XSPFHYWHNOLVEN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(CCC)CCCCC)C(=O)OCC(CCC)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



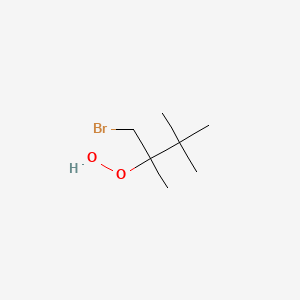
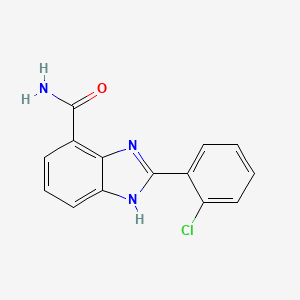
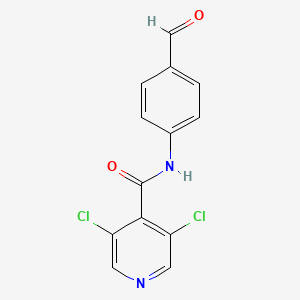
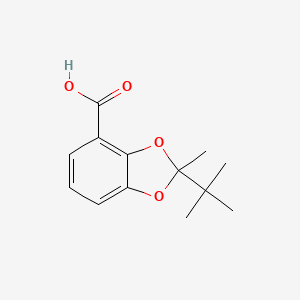
![3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255467.png)
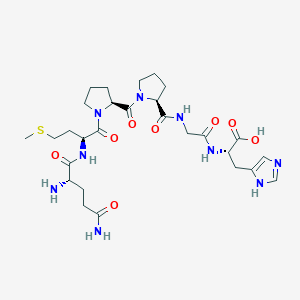
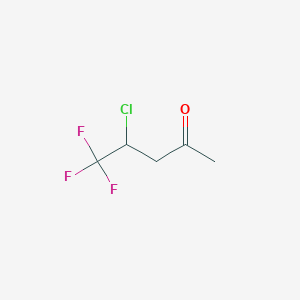
![4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14255482.png)
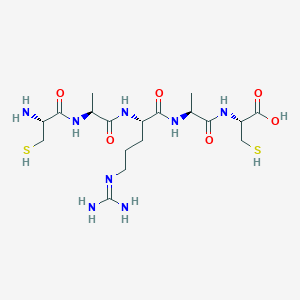

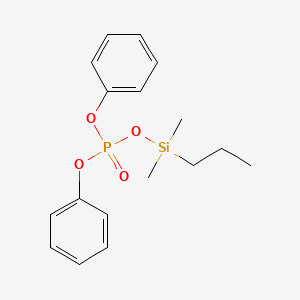

![4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol](/img/structure/B14255526.png)
